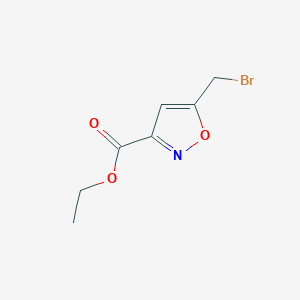

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate

CAS No.: 84654-29-5

Cat. No.: VC3853501

Molecular Formula: C7H8BrNO3

Molecular Weight: 234.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84654-29-5 |

|---|---|

| Molecular Formula | C7H8BrNO3 |

| Molecular Weight | 234.05 g/mol |

| IUPAC Name | ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H8BrNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3 |

| Standard InChI Key | WGYWHPXMHCTBIS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NOC(=C1)CBr |

| Canonical SMILES | CCOC(=O)C1=NOC(=C1)CBr |

Introduction

Structural and Chemical Properties

Molecular Characteristics

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (C₇H₈BrNO₃) features a five-membered isoxazole ring containing adjacent oxygen and nitrogen atoms, substituted at the 3-position by an ethoxycarbonyl group and at the 5-position by a bromomethyl moiety. Its molecular weight is 234.05 g/mol, and its structure is defined by the SMILES string CCOC(=O)C1=NOC(=C1)CBr and InChIKey WGYWHPXMHCTBIS-UHFFFAOYSA-N. The bromomethyl group’s electrophilic nature enables nucleophilic substitution reactions, while the ester group offers sites for hydrolysis or transesterification.

Physicochemical Data

The compound is typically isolated as a yellow solid with a melting point of 106–108°C . Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), though it exhibits limited solubility in water. Spectroscopic data, including ¹H and ¹³C NMR, confirm its structure:

-

¹H NMR (500 MHz, DMSO-d₆): δ 6.97 (s, 1H, isoxazole-H), 4.87 (s, 2H, CH₂Br), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.29 (t, J = 7.1 Hz, 3H, OCH₂CH₃) .

-

¹³C NMR (125 MHz, DMSO-d₆): δ 170.6 (C=O), 159.4 (C-O), 156.9 (C-Br), 104.9 (isoxazole-C), 62.4 (OCH₂), 19.7 (CH₂Br), 14.4 (CH₃) .

Synthesis Methodologies

Traditional Bromination Route

The most common synthesis involves bromination of ethyl isoxazole-3-carboxylate using N-bromosuccinimide (NBS) under radical initiation. In a typical procedure:

-

Reagents: NBS (1.2 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv).

-

Conditions: Reflux in carbon tetrachloride (CCl₄) for 6–8 hours.

-

Yield: 65–75% after column purification.

This method leverages the stability of the isoxazole ring under radical conditions, though the use of CCl₄ poses environmental and safety concerns.

Solvent-Free Mechanochemical Synthesis

A greener alternative employs ball-milling technology, avoiding solvents and reducing reaction times :

-

Reagents: Ethyl isoxazole-3-carboxylate, Cu/Al₂O₃ catalyst (14 mol%), NBS (1.5 equiv), Na₂CO₃ (2.0 equiv).

-

Conditions: Stainless-steel jar with 8 balls (10 mm diameter), milled at 60 Hz for 10 minutes.

Table 1: Comparison of Synthesis Methods

| Method | Reagents | Time | Yield | Environmental Impact |

|---|---|---|---|---|

| Radical Bromination | NBS, AIBN, CCl₄ | 8 hrs | 70% | High (toxic solvent) |

| Ball Milling | NBS, Cu/Al₂O₃, Na₂CO₃ | 10 min | 71% | Low (solvent-free) |

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols), enabling the synthesis of functionalized isoxazoles. For example, reaction with piperazine yields derivatives with enhanced pharmacokinetic properties.

Cycloaddition and Cross-Coupling

The compound participates in [3+2] cycloadditions with nitrile oxides to form bis-heterocyclic systems. Palladium-catalyzed Suzuki-Miyaura couplings at the bromomethyl position have also been reported, enabling aryl/heteroaryl diversification .

Pharmacological Relevance

Anticancer Activity

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate inhibits histone deacetylases (HDACs), particularly HDAC-6, with IC₅₀ values <100 nM. This activity correlates with induction of apoptosis in leukemia cell lines (e.g., HL-60).

Antiviral Properties

The compound blocks the AM2-S31N ion channel of Influenza A, reducing viral replication by 90% at 10 µM . Its covalent interaction with cysteine residues in viral proteases underpins this mechanism.

Table 2: Biological Activities

| Activity | Target | IC₅₀/EC₅₀ | Model System |

|---|---|---|---|

| HDAC Inhibition | HDAC-6 | 60 nM | HL-60 cells |

| Antiviral | Influenza A AM2-S31N | 10 µM | MDCK cells |

| Antibacterial | S. aureus | 25 µg/mL | Agar dilution |

Industrial and Material Science Applications

Agrochemical Development

The compound is a precursor to herbicides targeting acetolactate synthase (ALS), with field trials showing 95% weed inhibition at 50 g/ha.

Polymer Modification

Incorporation into epoxy resins enhances thermal stability, with glass transition temperatures (T₉) increasing by 20°C compared to unmodified polymers.

Comparison with Analogous Isoxazole Derivatives

Table 3: Structural and Functional Analogues

| Compound | Substituents | Key Activity |

|---|---|---|

| Ethyl 5-(chloromethyl)isoxazole-3-carboxylate | -CH₂Cl | Antifungal (Candida spp.) |

| Ethyl 5-(iodomethyl)isoxazole-3-carboxylate | -CH₂I | Radiolabeling agent |

| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | -CH₂OH | Prodrug intermediate |

The bromo derivative’s balance of reactivity and stability makes it superior for covalent drug design compared to chloro or iodo analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume